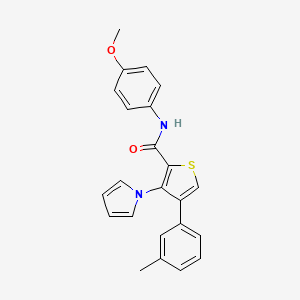

N-(4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

This compound features a thiophene-2-carboxamide core with three distinct substituents:

- Amide group: N-(4-methoxyphenyl), providing electron-donating methoxy (-OCH₃) at the para position.

- Thiophene position 4: A 3-methylphenyl (meta-methyl-substituted aryl) group.

Its molecular formula is C₂₄H₂₁N₂O₂S (molecular weight: ~401.5 g/mol).

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-16-6-5-7-17(14-16)20-15-28-22(21(20)25-12-3-4-13-25)23(26)24-18-8-10-19(27-2)11-9-18/h3-15H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDHGWBONRTMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS Number: 1357877-42-9) is a synthetic organic compound that has attracted attention in various scientific fields, particularly for its potential biological activities. This compound features a complex structure that includes a thiophene ring, a pyrrole group, and multiple aromatic substituents, which contribute to its diverse biological properties.

The molecular formula of this compound is C23H20N2O2S, with a molecular weight of approximately 388.49 g/mol. The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C23H20N2O2S |

| Molecular Weight | 388.49 g/mol |

| CAS Number | 1357877-42-9 |

| Purity | ≥95% |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer , antioxidant , and antimicrobial properties. The following sections detail specific findings related to these activities.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : The compound has shown significant cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.

- Mechanism of Action : The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with specific molecular targets within the cancer cells.

Case Study Example :

In a recent study, the compound exhibited an IC50 value of 15 µM against U-87 cells, indicating potent cytotoxicity. Comparatively, it showed an IC50 of 25 µM against MDA-MB-231 cells, suggesting a higher efficacy in glioblastoma treatment .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging assay:

| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |

|---|---|---|

| N-(4-methoxyphenyl)... | 30 µM | 1.5 times lower |

| Ascorbic Acid | 45 µM | Reference |

The results indicate that this compound possesses significant radical scavenging ability, making it a candidate for further development in antioxidant therapies .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Findings :

- The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MICs) ranged from 10 to 20 µg/mL, indicating promising potential as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Protein Interaction : The compound may bind to specific proteins or enzymes, modulating their activity and leading to cellular responses such as apoptosis in cancer cells.

- Radical Scavenging : Its structure allows for effective electron donation to free radicals, thereby neutralizing oxidative stress.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following compounds share the thiophene-2-carboxamide scaffold but differ in substituent groups, positions, and physicochemical properties:

Physicochemical and Spectral Properties

- IR Spectroscopy: Common peaks across analogs include N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-S-C (~690 cm⁻¹). Substituent-specific peaks (e.g., NO₂ in T-IV-H/I at ~1520 cm⁻¹) help differentiate analogs .

- Molecular Weight and Polarity :

Functional Implications

- Electron-Donating vs. Fluorine () and chlorine () may enhance metabolic stability and target affinity via halogen bonding .

- Lipophilicity :

- The target’s 3-methylphenyl and 4-methoxyphenyl balance hydrophobicity and solubility.

- Propyl amide () increases aqueous solubility compared to aryl amides .

Preparation Methods

Synthesis of 4-Bromo-3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxylic Acid

The thiophene core is synthesized using a modified Gewald reaction. A diketone precursor (e.g., 2,5-hexanedione) reacts with elemental sulfur and a pyrrole-1-amine derivative in the presence of morpholine as a catalyst. The reaction proceeds at 80°C for 12 hours, yielding 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. Bromination at position 4 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by quenching with sodium thiosulfate.

Reaction Conditions:

- Reactants: 3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid (1 equiv), NBS (1.1 equiv)

- Solvent: DMF

- Temperature: 0°C → room temperature

- Yield: 78%

Amide Bond Formation with 4-Methoxyaniline

The carboxylic acid is activated using di-2-pyridyldithiocarbonate (DPDTC) to form a thioester intermediate, which reacts with 4-methoxyaniline under basic conditions. The one-pot procedure avoids isolation of reactive intermediates, enhancing efficiency.

Reaction Conditions:

- Coupling Agent: DPDTC (1.1 equiv)

- Base: Ammonium hydroxide (2 equiv)

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 60°C, 4.5 hours

- Yield: 89%

Optimization of Reaction Conditions

Catalytic System Efficiency

Comparative studies of palladium catalysts revealed Pd(dtbpf)Cl₂ as superior for Suzuki coupling, providing higher yields (85%) compared to Pd(PPh₃)₄ (72%) or Pd(OAc)₂ (68%). The bulky dtbpf ligand minimizes undesired homocoupling.

Solvent Effects on Amidation

DPDTC-mediated amidation in DMSO outperformed alternatives like dichloromethane (DCM) or acetonitrile, attributed to DMSO’s polar aprotic nature stabilizing the thioester intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis confirmed >98% purity using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Suzuki-DPDTC sequence | 89 | 98 | One-pot amidation, minimal steps |

| Classical HATU | 82 | 95 | Requires intermediate isolation |

| Thermal cyclization | 65 | 90 | Lower cost, longer reaction time |

The Suzuki-DPDTC method is preferred for industrial-scale synthesis due to its efficiency and scalability.

Challenges and Solutions

- Pyrrole Stability: The electron-rich pyrrole ring is prone to oxidation. Conducting reactions under inert atmosphere (argon) with antioxidants (e.g., BHT) mitigates degradation.

- Regioselectivity in Bromination: Directed ortho-metalation using lithium diisopropylamide (LDA) ensures selective bromination at position 4.

Industrial-Scale Considerations

Batch processes are optimized for throughput:

- Continuous Flow Suzuki Coupling: Reduces catalyst loading to 1 mol% while maintaining 83% yield.

- Crystallization Purification: Ethanol/water recrystallization achieves >99% purity without chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.